molecular formula C9H12N2OS B2691311 1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 905766-22-5

1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No. B2691311
CAS RN: 905766-22-5
M. Wt: 196.27
InChI Key: FSVCAHIBXOSIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one” is a chemical compound that belongs to the class of heterocyclic compounds known as thioxopyrimidines . It contains a total of 26 bonds, including 14 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to the direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of “1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one” includes a five-membered ring, a six-membered ring, a nine-membered ring, a urea (-thio) derivative, and an imide (-thio) .

Scientific Research Applications

Synthesis of New Heterocyclic Systems

Research has demonstrated the reactivity of related pyrimidine compounds in forming new heterocyclic systems. For instance, the interaction of related compounds with alkyl mono- and di-halides has led to the synthesis of novel heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These new pentacyclic systems exhibit promising antimicrobial activity against Staphylococcus aureus, indicating potential for the development of new antimicrobial agents (Sirakanyan et al., 2015).

Antimicrobial and Antifungal Activities

Ionic liquid-promoted synthesis has enabled the creation of novel chromone-pyrimidine coupled derivatives with significant in vitro antifungal and antibacterial activity. Certain compounds within this class have shown potent antibacterial properties, especially against the fluoro group on the chromone ring, and antifungal activity comparable to standard drugs like miconazole. This suggests their potential as new antimicrobial and antifungal agents (Tiwari et al., 2018).

properties

IUPAC Name

1-ethyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-11-7-5-3-4-6(7)8(13)10-9(11)12/h2-5H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVCAHIBXOSIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=S)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.